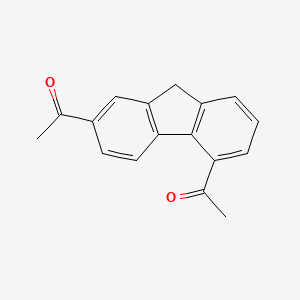

1,1'-(9H-Fluorene-2,5-diyl)diethanone

Description

1,1'-(9H-Fluorene-2,5-diyl)diethanone is a bicyclic aromatic compound featuring two acetyl groups positioned at the 2- and 5-positions of a fluorene backbone. Fluorene derivatives are renowned for their planar, conjugated structures, which confer unique electronic properties and reactivity. This compound serves as a critical precursor in organic synthesis, particularly for constructing fused heterocyclic systems with applications in materials science and pharmaceuticals.

Properties

CAS No. |

60505-53-5 |

|---|---|

Molecular Formula |

C17H14O2 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1-(5-acetyl-9H-fluoren-2-yl)ethanone |

InChI |

InChI=1S/C17H14O2/c1-10(18)12-6-7-16-14(8-12)9-13-4-3-5-15(11(2)19)17(13)16/h3-8H,9H2,1-2H3 |

InChI Key |

XOXDKPCNEMACFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=CC=C3C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

a. Core Backbone Differences

- Fluorene vs. Thieno[2,3-b]thiophene: The fluorene backbone (two benzene rings fused via a five-membered ring) provides greater rigidity and extended π-conjugation compared to thieno[2,3-b]thiophene (two fused thiophene rings). This difference impacts electronic properties: fluorene derivatives typically exhibit higher fluorescence quantum yields, whereas thienothiophene-based compounds show enhanced charge-transfer capabilities due to sulfur’s electron-rich nature . Example: 1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone (melting point: 198–200°C) has been extensively characterized via X-ray crystallography, revealing a planar structure with dihedral angles <5° between fused rings .

- Fluorene vs. Benzimidazole: Benzimidazole-based diethanones (e.g., 1,1'-(2-phenyl-1H-benzo[d]imidazole-1,3(2H)-diyl)diethanone) introduce nitrogen atoms into the core, enabling hydrogen bonding and pH-dependent reactivity absent in fluorene derivatives .

b. Substituent Effects

- Electron-withdrawing acetyl groups at the 2- and 5-positions stabilize intermediates in cyclization reactions. For instance, thienothiophene diethanones undergo efficient condensation with hydrazines to form pyrazoles, while benzimidazole analogs require milder conditions due to nitrogen’s nucleophilic assistance .

b. Reaction Mechanisms

- Thienothiophene diethanones follow a stepwise mechanism involving enaminone intermediates, as confirmed by NMR and X-ray studies . Fluorene derivatives may exhibit similar pathways but with slower kinetics due to reduced ring strain.

Data Tables

Table 1: Comparative Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.